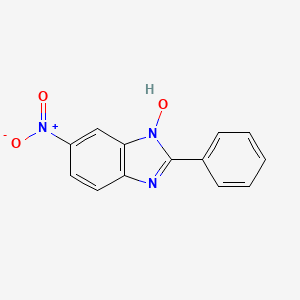
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to possess a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A specific method for the synthesis of benzimidazoles involves catalytic redox cycling based on (Ce (IV)/Ce (III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylendiamines/2-thiol with a variety of aromatic aldehydes .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .
Scientific Research Applications
Subheading Relaxant Activity in Cardiovascular Research
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol derivatives have been studied for their potential vasorelaxant properties. Specifically, 2-(substituted phenyl)-1H-benzimidazoles with various substituents have shown significant relaxant activity on isolated rat aortic rings, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).
Anticancer Potential
Subheading Anticancer Agent Development
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol derivatives have been synthesized and evaluated for their anticancer properties. Compounds like 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole demonstrated significant cytotoxicity against human neoplastic cell lines, indicating a promising avenue for anticancer drug development (Romero-Castro et al., 2011).
Anion Transport Applications
Subheading Enhanced Anion Transport
Studies on 1,3-bis(benzimidazol-2-yl)benzene derivatives, related structurally to 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol, have revealed their potent anionophoric activity. The introduction of electron-withdrawing substituents like nitro groups has significantly increased this activity, which is crucial for applications in anion transport mechanisms (Peng et al., 2016).
Optical Nonlinearities in Material Science
Subheading Optical Nonlinearity in Chromophores
Chromophores containing the 2-phenyl-(5,6)-nitrobenzimidazole group, similar in structure to 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol, have been developed to exhibit second-order optical nonlinearities. The findings from the synthesis, characterization, and evaluation of these chromophores contribute significantly to the field of material science, specifically in optimizing the nonlinear optical (NLO) activity of related chromophores (Carella et al., 2004).
Environmental Applications
Subheading CO2 Capture from Landfill Gas
Amine-functionalized benzimidazole-linked polymers, structurally related to 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol, have been synthesized and shown to have enhanced CO2 uptake and selectivity. Such materials are promising for effective CO2 removal from gas mixtures, a critical step for environmental protection and fuel upgrading (Islamoglu et al., 2016).
Mechanism of Action
The mechanism of action of benzimidazole derivatives is largely dependent on their specific biological activity. For example, some 2-aminobenzimidazoles have been found to display an appreciable antimicrobial effect . Their corresponding carbamate derivatives have been synthesized for their significant antifilarial activity in vivo . Due to their high affinity towards a variety of enzymes and protein receptors, they could be considered as pivotal structures in drug design .
Future Directions
Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research may focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, efforts may be made to improve the synthetic methods for these compounds to increase their yield and efficiency .
properties
IUPAC Name |
1-hydroxy-6-nitro-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-15-12-8-10(16(18)19)6-7-11(12)14-13(15)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTQPMJREMHZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)

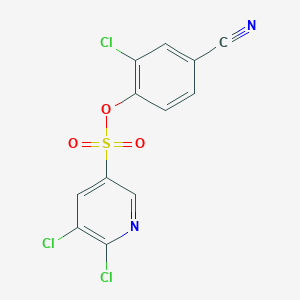
![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)
![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)

![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)

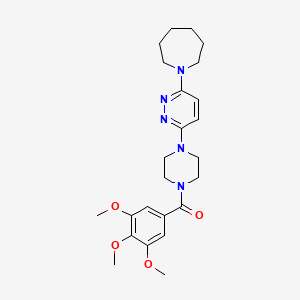
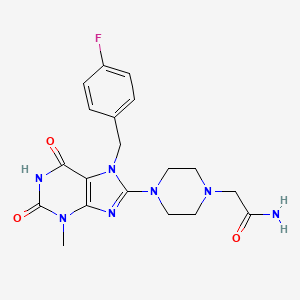
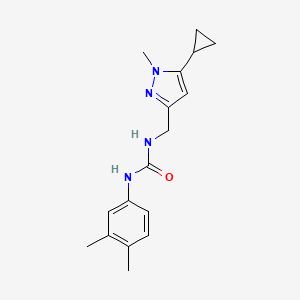
![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)